molecular formula C6H12ClNO4 B11806067 (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride

Katalognummer: B11806067
Molekulargewicht: 197.62 g/mol
InChI-Schlüssel: XEWYBIJVUARTSV-ZDQHTEEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of chiral catalysts and optimized reaction conditions to maximize yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different stereoisomers or derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various stereoisomers. Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical intermediates and as a reagent in industrial processes.

Wirkmechanismus

The mechanism of action of (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R,4R,5S)-Lopinavir
  • (1R,2R,4R,5S)-(+)-p-menthane-2,5-diol

Uniqueness

Compared to similar compounds, (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylicacidhydrochloride stands out due to its specific stereochemistry and the presence of hydroxyl groups at the 4 and 5 positions. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C6H12ClNO4

Molekulargewicht

197.62 g/mol

IUPAC-Name

(2R,4R,5S)-4,5-dihydroxypiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO4.ClH/c8-4-1-3(6(10)11)7-2-5(4)9;/h3-5,7-9H,1-2H2,(H,10,11);1H/t3-,4-,5+;/m1./s1

InChI-Schlüssel

XEWYBIJVUARTSV-ZDQHTEEMSA-N

Isomerische SMILES

C1[C@H]([C@H](CN[C@H]1C(=O)O)O)O.Cl

Kanonische SMILES

C1C(C(CNC1C(=O)O)O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.